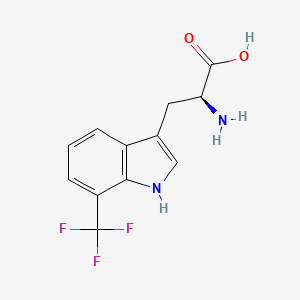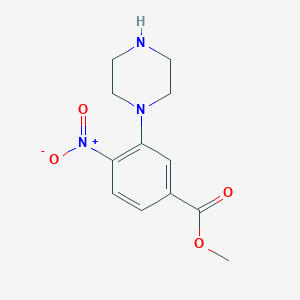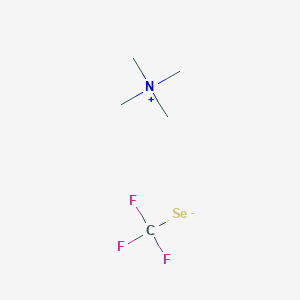
Tetramethylammonium trifluoromethaneselenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethylammonium trifluoromethaneselenolate is an organic compound that contains a tetramethylammonium ion and a trifluoromethaneselenolate group. This compound is often used as a selenium reagent in organic synthesis, providing an efficient source of selenium for various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethylammonium trifluoromethaneselenolate can be synthesized through the aerobic, room-temperature coupling of tetramethylammonium trifluoromethylselenate with readily available boronic acids, boronic esters, and terminal alkynes. This method allows for the direct access to valuable trifluoromethylselenoarenes and alkynes under mild conditions .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves the use of tetramethylammonium salts and selenium-containing reagents under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Tetramethylammonium trifluoromethaneselenolate undergoes various types of reactions, including:
Oxidation: It can be oxidized to form different selenium-containing compounds.
Reduction: It can be reduced to yield simpler selenium compounds.
Substitution: It participates in nucleophilic substitution reactions, where the trifluoromethaneselenolate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and other organometallic reagents are employed.
Major Products: The major products formed from these reactions include trifluoromethylselenoarenes, alkynes, and other selenium-containing organic compounds .
Scientific Research Applications
Tetramethylammonium trifluoromethaneselenolate has a wide range of applications in scientific research:
Biology: It is utilized in the study of selenium’s biological roles and its incorporation into biomolecules.
Medicine: Research into selenium-containing compounds for potential therapeutic applications, including antioxidant and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials that require selenium incorporation.
Mechanism of Action
The mechanism by which tetramethylammonium trifluoromethaneselenolate exerts its effects involves the transfer of the trifluoromethaneselenolate group to target molecules. This transfer can occur through nucleophilic substitution or addition reactions, where the selenium atom interacts with electrophilic centers in the target molecules. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule .
Comparison with Similar Compounds
Tetramethylammonium fluoride: Used as a source of fluoride ions in various chemical reactions.
Tetramethylammonium hydroxide: Commonly used as a strong base in organic synthesis.
Tetramethylammonium chloride: Utilized in phase-transfer catalysis and other applications.
Uniqueness: Tetramethylammonium trifluoromethaneselenolate is unique due to its ability to introduce selenium into organic molecules efficiently. This property makes it a valuable reagent in organic synthesis, particularly for reactions requiring the incorporation of selenium atoms .
Properties
Molecular Formula |
C5H12F3NSe |
|---|---|
Molecular Weight |
222.12 g/mol |
IUPAC Name |
tetramethylazanium;trifluoromethaneselenolate |
InChI |
InChI=1S/C4H12N.CHF3Se/c1-5(2,3)4;2-1(3,4)5/h1-4H3;5H/q+1;/p-1 |
InChI Key |
VCNHJXSZCJQXPA-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C.C(F)(F)(F)[Se-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


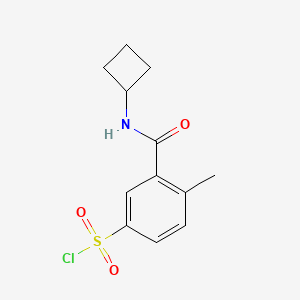
![8-Bromo-1-chlorodibenzo[b,d]thiophene](/img/structure/B12828385.png)
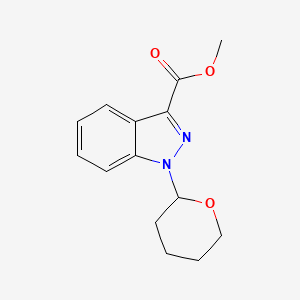
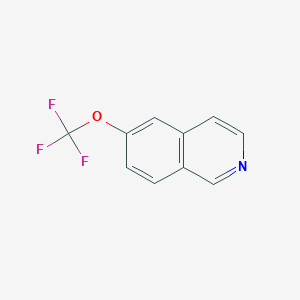
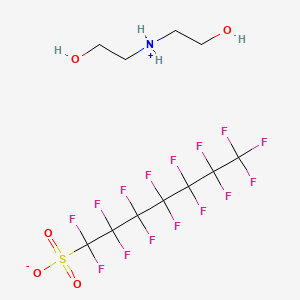
![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B12828410.png)
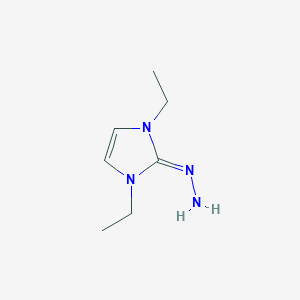
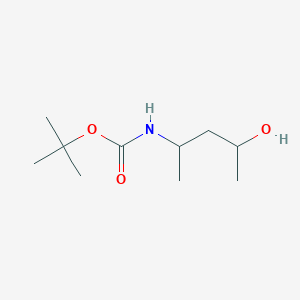
![(2R,4R)-Methyl 4-((((3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)thio)piperidine-2-carboxylate](/img/structure/B12828431.png)

![2-[(3R,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidin-1-yl]-1-(4-fluorophenyl)ethanone](/img/structure/B12828445.png)

